molecular formula C28H52N5O5P B1681257 Tenofovir exalidex CAS No. 911208-73-6

Tenofovir exalidex

Cat. No. B1681257
CAS RN: 911208-73-6
M. Wt: 569.7 g/mol
InChI Key: BPPMYUZIZUESBY-MLEONAHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tenofovir exalidex, also known as TXL™ or CMX157, is a lipid conjugate of the antiviral drug tenofovir . It is designed to mimic lysophosphatidylcholine to take advantage of natural lipid uptake pathways and achieve high intrahepatic concentrations of tenofovir diphosphate (TFV-PP), the active form of the drug . This design aims to reduce the peripheral concentrations of tenofovir associated with kidney and bone toxicities .


Synthesis Analysis

®-Tenofovir phenyl ester (®-1) and ®-tenofovir diphenyl ester (®-2) are key intermediates for the practical synthesis of tenofovir alafenamide fumarate . A chiral synthetic strategy for (S)-2 was efficiently executed capitalizing on a classical Mitsunobu reaction .


Molecular Structure Analysis

The molecular formula of Tenofovir exalidex is C28H52N5O5P . It has an average mass of 569.717 Da and a monoisotopic mass of 569.370605 Da . It has one defined stereocenter .


Chemical Reactions Analysis

Tenofovir exalidex is a prodrug, which means it is metabolized in the body to produce the active drug. The electrochemical behavior of Tenofovir has been studied using square-wave voltammetry .


Physical And Chemical Properties Analysis

Tenofovir exalidex is a solid with a molecular weight of 569.72 . It is soluble in DMSO at 90 mg/mL (ultrasonic) . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .

Scientific Research Applications

HIV Treatment

Tenofovir is a mainstay of many antiretroviral therapy combinations for the treatment of HIV . It is a nucleotide reverse transcriptase inhibitor that controls viral replication and prevents complications . No curative treatment is available for HIV, and lifelong therapy is required with a combination of agents .

Hepatitis B Treatment

The management of hepatitis B virus (HBV) has also evolved with the progression of antiviral therapy . Tenofovir has led to significant improvements in controlling HBV and reduction of the incidence of cirrhosis and hepatocellular carcinoma due to HBV .

Post-Exposure Prophylaxis

Tenofovir is used in post-exposure prophylaxis, which is any preventive medical treatment started immediately after exposure to a pathogen, such as a disease-causing virus, to prevent infection by the pathogen and the development of disease .

Pre-Exposure Prophylaxis

Tenofovir is also used in pre-exposure prophylaxis (PrEP), a method used to prevent disease in people who have not yet been exposed to the disease-causing agent .

SARS-CoV-2 Infection

Tenofovir has been repurposed for SARS-CoV-2 infection treatment . It is hypothesized to be effective in COVID-19, although data on its efficacy in coronavirus infections other than COVID-19 are currently limited .

Drug Formulation Research

Tenofovir is commercially available as two prodrugs, tenofovir disoproxil fumarate (TDF), synthesized to increase tenofovir oral bioavailability, and tenofovir alafenamide (TAF), later designed to decrease the risk of TDF renal toxicity and bone density changes and to increase intestinal and plasma stability and intracellular accumulation .

Mechanism of Action

Target of Action

Tenofovir Exalidex primarily targets the viral reverse transcriptase, an enzyme crucial for the replication of HIV and Hepatitis B Virus (HBV) . This enzyme is responsible for transcribing the viral RNA into DNA, a critical step in the viral replication process .

Mode of Action

Once activated by bi-phosphorylation, Tenofovir Exalidex acts as an antiviral acyclic nucleoside phosphonate . It inhibits the viral reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and by causing DNA chain termination . This competition and termination prevent the virus from replicating its genetic material, thereby inhibiting its ability to propagate .

Biochemical Pathways

Tenofovir Exalidex affects the biochemical pathway of viral replication. By inhibiting the reverse transcriptase enzyme, it disrupts the conversion of viral RNA into DNA . This disruption prevents the integration of viral DNA into the host cell’s genome, effectively halting the production of new virus particles .

Pharmacokinetics

Tenofovir Exalidex is designed to increase bioavailability by harnessing lipid uptake mechanisms . It has a short half-life, supporting once-daily dosing . Its pharmacokinetics show approximately dose-proportional behavior . There is no accumulation between Day 1 and Day 14, and there is a 30% decrease in AUC with a high-fat meal .

Result of Action

The result of Tenofovir Exalidex’s action is a significant reduction in the viral load of HIV and HBV in the patient’s body . By inhibiting the replication of these viruses, Tenofovir Exalidex helps to control the progression of diseases caused by these viruses .

Action Environment

The action of Tenofovir Exalidex can be influenced by environmental factors such as the presence of lipids, which it uses for uptake . Additionally, the drug’s efficacy can be affected by the presence of viral mutations that confer resistance to Tenofovir . The stability of Tenofovir Exalidex is also crucial for its action, and it is designed to reduce renal and bone toxicity by reducing circulating levels of Tenofovir .

Future Directions

Tenofovir exalidex is under investigation in clinical trials . It is being developed as a potential treatment for chronic hepatitis B virus (HBV) infection . The future treatment of HBV is expected to be a combination of drugs, and Tenofovir exalidex is being positioned to drive down dosing and reduce the overall drug burden in patients .

properties

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52N5O5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-36-19-17-20-38-39(34,35)24-37-25(2)21-33-23-32-26-27(29)30-22-31-28(26)33/h22-23,25H,3-21,24H2,1-2H3,(H,34,35)(H2,29,30,31)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTJKHUUZLXJIP-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tenofovir exalidex

CAS RN

911208-73-6
Record name HDP-Tenofovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911208736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenofovir exalidex
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14925
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TENOFOVIR EXALIDEX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7J545MEMA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tenofovir exalidex
Reactant of Route 2
Tenofovir exalidex
Reactant of Route 3
Reactant of Route 3
Tenofovir exalidex
Reactant of Route 4
Tenofovir exalidex
Reactant of Route 5
Reactant of Route 5
Tenofovir exalidex
Reactant of Route 6
Reactant of Route 6
Tenofovir exalidex

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.